molecular formula C12H21BO B14638769 3-Methoxy-1,5-dimethyl-7-methylidene-3-borabicyclo[3.3.1]nonane CAS No. 55967-63-0

3-Methoxy-1,5-dimethyl-7-methylidene-3-borabicyclo[3.3.1]nonane

Cat. No.: B14638769
CAS No.: 55967-63-0
M. Wt: 192.11 g/mol
InChI Key: ZZIQPQIDVPGHCF-UHFFFAOYSA-N
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Description

3-Methoxy-1,5-dimethyl-7-methylidene-3-borabicyclo[3.3.1]nonane is an organoboron compound characterized by its unique bicyclic structure. This compound is a derivative of 9-borabicyclo[3.3.1]nonane, which is widely used in organic synthesis due to its regio-, chemo-, and stereoselectivity . The presence of the boron atom within the bicyclic framework imparts unique reactivity to the compound, making it valuable in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-1,5-dimethyl-7-methylidene-3-borabicyclo[3.3.1]nonane can be achieved through hydroboration reactions. One common method involves the hydroboration of 1,5-dimethyl-7-methylidene-3-borabicyclo[3.3.1]nonane with methanol in the presence of a suitable catalyst . The reaction is typically carried out under an inert atmosphere to prevent oxidation of the boron center.

Industrial Production Methods

Industrial production of this compound may involve large-scale hydroboration processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-1,5-dimethyl-7-methylidene-3-borabicyclo[3.3.1]nonane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 3-Methoxy-1,5-dimethyl-7-methylidene-3-borabicyclo[3.3.1]nonane involves the interaction of the boron center with various molecular targets. In Suzuki-Miyaura coupling reactions, the boron atom facilitates the transmetalation step, transferring an organic group to a palladium catalyst . This process is crucial for forming new carbon-carbon bonds in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methoxy-1,5-dimethyl-7-methylidene-3-borabicyclo[3.3.1]nonane is unique due to the presence of the methoxy group, which imparts additional reactivity and versatility in chemical reactions. This compound’s ability to participate in a wide range of transformations makes it valuable in both academic and industrial research .

Properties

CAS No.

55967-63-0

Molecular Formula

C12H21BO

Molecular Weight

192.11 g/mol

IUPAC Name

3-methoxy-1,5-dimethyl-7-methylidene-3-borabicyclo[3.3.1]nonane

InChI

InChI=1S/C12H21BO/c1-10-5-11(2)7-12(3,6-10)9-13(8-11)14-4/h1,5-9H2,2-4H3

InChI Key

ZZIQPQIDVPGHCF-UHFFFAOYSA-N

Canonical SMILES

B1(CC2(CC(=C)CC(C1)(C2)C)C)OC

Origin of Product

United States

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